molecular formula C41H55N9O9 B14225454 L-Valine, L-threonyl-L-valyl-L-glutaminyl-L-tryptophyl-L-tryptophyl- CAS No. 528604-68-4

L-Valine, L-threonyl-L-valyl-L-glutaminyl-L-tryptophyl-L-tryptophyl-

Cat. No.: B14225454
CAS No.: 528604-68-4
M. Wt: 817.9 g/mol
InChI Key: QEKNJLUGSAFJSZ-UPHYRXKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valine, L-threonyl-L-valyl-L-glutaminyl-L-tryptophyl-L-tryptophyl- is a complex peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, L-threonyl-L-valyl-L-glutaminyl-L-tryptophyl-L-tryptophyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize racemization and side reactions, ensuring the biological activity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Valine, L-threonyl-L-valyl-L-glutaminyl-L-tryptophyl-L-tryptophyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Valine, L-threonyl-L-valyl-L-glutaminyl-L-tryptophyl-L-tryptophyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of L-Valine, L-threonyl-L-valyl-L-glutaminyl-L-tryptophyl-L-tryptophyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific sequence and structure of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valine, L-threonyl-L-valyl-L-glutaminyl-L-tryptophyl-L-tryptophyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biological and chemical properties. Its complexity allows for diverse applications and interactions that simpler peptides may not achieve .

Properties

CAS No.

528604-68-4

Molecular Formula

C41H55N9O9

Molecular Weight

817.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C41H55N9O9/c1-20(2)34(49-39(56)33(43)22(5)51)40(57)46-29(14-15-32(42)52)36(53)47-30(16-23-18-44-27-12-8-6-10-25(23)27)37(54)48-31(38(55)50-35(21(3)4)41(58)59)17-24-19-45-28-13-9-7-11-26(24)28/h6-13,18-22,29-31,33-35,44-45,51H,14-17,43H2,1-5H3,(H2,42,52)(H,46,57)(H,47,53)(H,48,54)(H,49,56)(H,50,55)(H,58,59)/t22-,29+,30+,31+,33+,34+,35+/m1/s1

InChI Key

QEKNJLUGSAFJSZ-UPHYRXKMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](C(C)C)C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.